molecular formula C16H12N4OS2 B2378684 3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one CAS No. 390748-30-8

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one

Cat. No. B2378684
CAS RN: 390748-30-8
M. Wt: 340.42
InChI Key: VBXVYFPRIYUACZ-UHFFFAOYSA-N
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Description

3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one is a compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Study 1: Synthesized derivatives of this compound were evaluated for their antimicrobial activities against various bacteria and fungi, showing promising results (Asemin et al., 2014).

Antimicrobial Applications

  • Study 2: New triazole derivatives, including similar compounds, were synthesized and showed potent antimicrobial activities against Candida species and pathogenic bacteria (Altıntop et al., 2011).
  • Study 3: Another research synthesized derivatives for in-vitro antifungal activity against various fungal species, with some compounds exhibiting high activity (Siddiqui et al., 2008).

Corrosion Inhibition

  • Study 4: This class of compounds was also investigated for corrosion inhibition properties on mild steel in acidic environments, demonstrating effective inhibition (Yadav et al., 2013).

Synthesis Methods

  • Study 5: Research on microwave irradiation synthesis of Triazole-Thiol compounds, including similar structures, showed effective methods yielding high results (Asrondkar et al., 2013).

Cytotoxicity and Antitumor Activity

  • Study 6: New derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, with some showing significant potential (Eshghi et al., 2019).

properties

IUPAC Name

3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-16-19(12-8-4-5-9-13(12)23-16)10-14-17-18-15(22)20(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXVYFPRIYUACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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